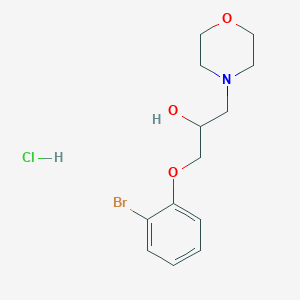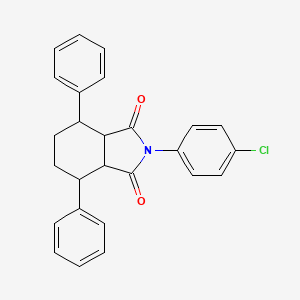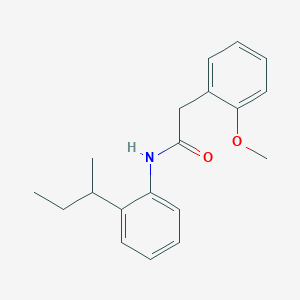![molecular formula C16H15NO2 B3983222 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983222.png)
3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one
Vue d'ensemble
Description
3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one, commonly known as HPPH, is a synthetic compound that has gained significant attention in the field of cancer research. This compound belongs to the class of chalcones, which are known for their potential therapeutic properties. HPPH has been extensively studied for its anti-cancer properties and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of HPPH involves the induction of oxidative stress in cancer cells. HPPH generates reactive oxygen species (ROS) that cause damage to cellular components, leading to cell death. HPPH also inhibits the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
HPPH has been shown to modulate various biochemical pathways in cancer cells. It inhibits the activity of proteins that are involved in cell proliferation and survival, such as Akt and NF-κB. HPPH also increases the expression of proteins that promote apoptosis, such as caspase-3 and Bax. Physiologically, HPPH has been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPPH in lab experiments is its high potency and specificity towards cancer cells. HPPH has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using HPPH is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for HPPH research. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of HPPH. Another direction is the investigation of HPPH in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of HPPH and to identify potential biomarkers for patient selection.
Applications De Recherche Scientifique
HPPH has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. HPPH has also been shown to inhibit tumor growth in animal models of cancer. These findings suggest that HPPH has potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
(E)-3-(3-hydroxyanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(17-14-8-5-9-15(18)11-14)10-16(19)13-6-3-2-4-7-13/h2-11,17-18H,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYURPELGFFFX-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)


![N-(4-fluorophenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3983148.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-(3-methylphenyl)thiourea](/img/structure/B3983157.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3983162.png)
![5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3983166.png)
![N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B3983171.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3983188.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B3983199.png)

